4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide
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Overview
Description
4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is an organic compound with the molecular formula C13H25N3O. This compound is notable for its unique structure, which includes a cyclohexane ring substituted with an ethyl group and a piperazine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the reaction of 4-ethylcyclohexanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carbonitrile: Similar in structure but contains a nitrile group instead of a carboxamide group.
4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester: Contains an ester group instead of a carboxamide group.
Uniqueness
4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H25N3O |
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Molecular Weight |
239.36 g/mol |
IUPAC Name |
4-ethyl-1-piperazin-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25N3O/c1-2-11-3-5-13(6-4-11,12(14)17)16-9-7-15-8-10-16/h11,15H,2-10H2,1H3,(H2,14,17) |
InChI Key |
IKDKIHXNPJPQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
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